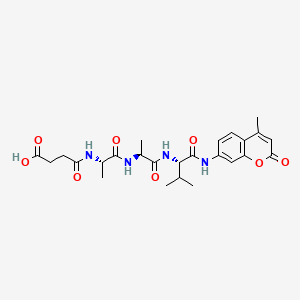

Suc-Ala-Ala-Val-Amc

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O8/c1-12(2)22(25(36)28-16-6-7-17-13(3)10-21(33)37-18(17)11-16)29-24(35)15(5)27-23(34)14(4)26-19(30)8-9-20(31)32/h6-7,10-12,14-15,22H,8-9H2,1-5H3,(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,31,32)/t14-,15-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQTXCWYXLITEA-DFFLPILJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Suc-Ala-Ala-Val-AMC (CAS 128972-90-7)

An In-Depth Technical Guide to Suc-Ala-Ala-Val-AMC (CAS 128972-90-7)

Audience: Researchers, Scientists, and Drug Development Professionals. Role: Senior Application Scientist.

Optimization of Fluorogenic Elastase Assays in Drug Discovery

Executive Summary

Suc-Ala-Ala-Val-AMC (Succinyl-L-alanyl-L-alanyl-L-valine-7-amido-4-methylcoumarin) is a highly specific, fluorogenic tripeptide substrate designed for the kinetic analysis of Human Neutrophil Elastase (HNE) . Unlike non-specific ester substrates, this compound leverages the P1-specificity of elastase for valine residues to provide a direct, continuous readout of proteolytic activity.

This guide details the physicochemical properties, reaction mechanisms, and optimized experimental protocols for utilizing Suc-Ala-Ala-Val-AMC in high-throughput screening (HTS) and kinetic profiling.

Physicochemical Properties & Handling

Understanding the intrinsic properties of CAS 128972-90-7 is critical for assay reproducibility. The hydrophobic nature of the AMC fluorophore and the peptide backbone requires precise solvent handling to avoid precipitation or "inner filter" effects.

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| Chemical Name | Suc-Ala-Ala-Val-AMC | N-Succinyl-Ala-Ala-Val-7-amido-4-methylcoumarin |

| CAS Number | 128972-90-7 | Unique identifier for the Val-derivative |

| Molecular Formula | ||

| Molecular Weight | 516.54 g/mol | |

| Purity Grade | Critical for kinetic accuracy | |

| Solubility | DMSO (up to 25 mM) | Poor solubility in water; requires organic co-solvent |

| Excitation ( | 350 – 380 nm | Peak typically at 354 nm or 380 nm depending on pH |

| Emission ( | 440 – 460 nm | Blue fluorescence (Peak ~460 nm) |

| Storage | -20°C (Desiccated) | Protect from light; stable for 1 year solid, 6 months in DMSO |

Expert Insight: Always prepare a high-concentration stock (e.g., 10-20 mM) in anhydrous DMSO. Avoid freeze-thaw cycles of the stock solution, as moisture ingress can hydrolyze the succinyl ester or the amide bond spontaneously over time.

Mechanism of Action

The utility of Suc-Ala-Ala-Val-AMC relies on the specific proteolytic cleavage of the amide bond between the C-terminal Valine and the AMC reporter.

-

Quenched State: In its intact peptide form, the AMC moiety is covalently bound, shifting its electron density and significantly quenching its fluorescence yield.

-

Enzymatic Recognition: HNE recognizes the aliphatic Valine side chain at the P1 position (S1 subsite of the enzyme).[1]

-

Hydrolysis: The enzyme catalyzes the hydrolysis of the amide bond.

-

Signal Generation: Free 7-amino-4-methylcoumarin (AMC) is released. The removal of the electron-withdrawing peptide group restores the fluorophore's high quantum yield.

Figure 1: Enzymatic Reaction Pathway

Caption: Schematic of the fluorogenic hydrolysis. HNE cleaves the Val-AMC amide bond, releasing the fluorescent reporter.

Experimental Protocol: HNE Kinetic Assay

This protocol is designed for a 96-well black-walled microplate format. It is self-validating through the inclusion of a standard curve and negative controls.

4.1 Reagent Preparation

-

Assay Buffer: 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Tween-20.

-

Why High Salt? HNE is a cationic protein. High ionic strength (500 mM NaCl) prevents the enzyme from adsorbing to the plastic walls of the microplate and mimics the ionic environment of azurophilic granules.

-

-

Substrate Stock: 20 mM Suc-Ala-Ala-Val-AMC in DMSO.

-

Enzyme Stock: Recombinant Human Neutrophil Elastase (dilute to 200 nM in Assay Buffer just before use).

4.2 Step-by-Step Workflow

-

Standard Curve Generation (Self-Validation):

-

Prepare a dilution series of free AMC (0 to 100 µM) in Assay Buffer.

-

Measure fluorescence to convert RFU (Relative Fluorescence Units) to molar product concentration. This accounts for instrument gain and inner-filter effects.

-

-

Enzyme Reaction Setup:

-

Blank Wells: Add 90 µL Assay Buffer.

-

Test Wells: Add 80 µL Assay Buffer + 10 µL HNE (Final 20 nM).

-

Inhibitor Wells (Optional): Add 70 µL Buffer + 10 µL Inhibitor + 10 µL HNE.

-

-

Initiation:

-

Add 10 µL of Substrate Working Solution (e.g., 1 mM diluted from stock) to all wells.

-

Final Substrate Concentration: 100 µM.

-

-

Kinetic Read:

-

Immediately place in plate reader pre-warmed to 37°C.

-

Read Ex/Em 380/460 nm every 30 seconds for 30 minutes.

-

Figure 2: Assay Workflow Logic

Caption: Operational workflow for HNE activity assay using Suc-Ala-Ala-Val-AMC.

Data Analysis & Troubleshooting

Calculating Activity

Do not rely solely on RFU. Use the AMC standard curve slope (

-

: Velocity (

- : Slope of the linear portion of the reaction curve.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Free AMC contamination or substrate hydrolysis | Check stock purity; prepare fresh working solution; keep on ice. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce enzyme concentration; ensure |

| Low Signal | Inner Filter Effect or pH mismatch | Dilute substrate; verify Buffer pH is 7.5–8.0. |

| Variation between wells | Pipetting error or Enzyme adsorption | Use 0.05% Tween-20; use low-binding tips. |

Applications in Drug Development[6][7]

-

Inhibitor Screening: Suc-Ala-Ala-Val-AMC is ideal for screening serine protease inhibitors (e.g., Sivelestat) for COPD and Cystic Fibrosis therapeutics.

-

Selectivity Profiling: By comparing rates against other substrates (e.g., Suc-Ala-Ala-Pro-Phe-AMC for Chymotrypsin), researchers can establish the selectivity profile of a drug candidate.

References

- Bieth, J. G. (1986). Elastases: Catalytic mechanisms and biological activity.

- Nakajima, K., & Powers, J. C. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry, 254(10), 4027-4032.

Sources

Technical Monograph: Suc-AAV-AMC Fluorogenic Substrate

Optimization, Kinetics, and Assay Architecture for Human Neutrophil Elastase (HNE)

Executive Summary & Structural Anatomy[1]

Suc-AAV-AMC (Succinyl-Alanine-Alanine-Valine-7-amino-4-methylcoumarin) is a synthetic tripeptide fluorogenic substrate designed for the high-sensitivity quantification of serine protease activity, specifically Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE) .[1]

Unlike chromogenic substrates (e.g., p-nitroaniline derivatives) that suffer from low sensitivity and background interference, Suc-AAV-AMC leverages the high quantum yield of the coumarin fluorophore.[1] This guide details the structural logic, reaction mechanism, and validated assay protocols required to utilize this substrate in high-throughput drug screening and kinetic profiling.

Chemical Architecture

The substrate is composed of three distinct functional domains, each serving a critical role in the assay's specificity and solubility.

| Component | Chemical Identity | Function |

| N-Cap | Succinyl (Suc) | Increases aqueous solubility and mimics the continuum of the peptide backbone, stabilizing the enzyme-substrate complex.[1] |

| Peptide Linker | Ala-Ala-Val (AAV) | Acts as the specificity determinant .[1] Elastase preferentially cleaves peptide bonds following small hydrophobic residues (Valine) at the P1 position. |

| Reporter | AMC (7-amino-4-methylcoumarin) | The fluorogenic leaving group.[1][2][3][4][5] It is non-fluorescent (quenched) when amide-bonded to the peptide but highly fluorescent upon hydrolytic release.[1][6] |

Photophysical Mechanism

The utility of Suc-AAV-AMC relies on a shift in electronic delocalization.[1]

-

Intact State: The electron lone pair on the aniline nitrogen of AMC is delocalized into the peptide bond (amide linkage). This suppresses the intramolecular charge transfer (ICT) required for fluorescence.

-

Cleaved State: Proteolysis breaks the amide bond between Valine and AMC. The nitrogen lone pair becomes available to donate into the coumarin ring system, restoring high-intensity blue fluorescence.

Spectral Properties:

Reaction Mechanism & Pathway Visualization[1]

The interaction follows standard Michaelis-Menten kinetics.[1] The enzyme (HNE) recognizes the hydrophobic AAV sequence, forming a non-covalent Michaelis complex ($ ES $). The catalytic triad (His-Asp-Ser) attacks the carbonyl carbon of the Val-AMC bond, releasing free AMC and forming an acyl-enzyme intermediate, which is subsequently hydrolyzed.[1]

Figure 1: Catalytic cycle of HNE-mediated Suc-AAV-AMC hydrolysis. Fluorescence is generated at the first catalytic step (acylation), allowing real-time kinetic monitoring.[1]

Validated Experimental Protocol

This protocol is designed for a 96-well microplate format to determine HNE activity or screen for inhibitors (e.g., Sivelestat).[1]

Reagents & Preparation

| Reagent | Concentration | Preparation Notes |

| Assay Buffer | 100 mM HEPES, pH 7.5 | Add 500 mM NaCl to mimic physiological ionic strength.[1] Include 0.05% Tween-20 to prevent enzyme adsorption to plastic.[1] |

| Substrate Stock | 20 mM in DMSO | Critical: Store at -20°C, desiccated. Protect from light. Stable for 6 months. |

| Enzyme Stock | 1 µM HNE | Dilute in assay buffer immediately before use. Keep on ice. |

| Inhibitor Control | 10 µM Sivelestat | Specific HNE inhibitor for validating assay specificity. |

Assay Workflow (Self-Validating System)

The following workflow ensures data integrity by including background subtraction and positive inhibition controls in every run.

-

Enzyme Activation: Dilute HNE to 10–20 nM (final assay concentration) in Assay Buffer.

-

Inhibitor Pre-incubation (Optional): If screening drugs, incubate enzyme with test compounds for 15 minutes at 37°C before adding substrate.

-

Substrate Initiation: Dilute Suc-AAV-AMC stock to 100 µM in Assay Buffer. Add to wells to start the reaction.

-

Kinetic Read: Immediately monitor fluorescence (Ex 380 nm / Em 460 nm) every 60 seconds for 30 minutes at 37°C.

Figure 2: Assay workflow ensuring robust data generation. The "Blank" controls for spontaneous hydrolysis, while the "Inhibitor Control" validates enzyme specificity.

Data Analysis & Troubleshooting

Calculating Activity

Do not rely on endpoint readings, as they can be affected by substrate depletion.

-

Plot RFU (Relative Fluorescence Units) vs. Time .

-

Select the linear portion of the curve (typically 2–10 minutes).

-

Calculate the slope ($ V = \Delta RFU / \Delta t $).

-

Subtract the slope of the "No Enzyme Blank" from all samples.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis or free AMC contamination.[1] | Check stock purity. Ensure buffer pH is < 8.0 (alkaline pH accelerates autohydrolysis).[1] |

| Non-Linear Kinetics | Substrate depletion or Inner Filter Effect. | Dilute enzyme.[7] Ensure substrate concentration is > $ 5 \times K_m $ (saturation) or reduce if quenching occurs.[1] |

| Low Signal | Fluorescence quenching by test compounds. | Run a "spike-in" control: Add free AMC to the buffer + compound to check for optical interference. |

Specificity Note (Expert Insight)

While Suc-AAV-AMC is highly reactive toward HNE, it can also be cleaved by Proteinase 3 (PR3) .[1] If absolute HNE specificity is required in complex biological samples (e.g., cell lysates), use the specific inhibitor Sivelestat to confirm the signal is HNE-derived [1]. For purified enzyme assays, this cross-reactivity is negligible.

References

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 4. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]

Suc-Ala-Ala-Val-AMC molecular weight and formula

This guide provides an in-depth technical analysis of Suc-Ala-Ala-Val-AMC , a fluorogenic peptide substrate used in protease research. It details the physicochemical properties, reaction mechanisms, and experimental protocols for assaying specific endopeptidase activity, particularly Neprilysin-2 (SEP) and related serine/metalloproteases.

Physicochemical Properties, Mechanism, and Assay Protocols

Executive Summary

Suc-Ala-Ala-Val-AMC (Succinyl-L-Alanyl-L-Alanyl-L-Valine-7-amido-4-methylcoumarin) is a synthetic fluorogenic tetrapeptide substrate.[1][2] It is designed for the kinetic analysis of endopeptidases that exhibit specificity for hydrophobic residues at the P1 position. While structurally related to the canonical neutrophil elastase substrate (Suc-Ala-Ala-Pro-Val-AMC), the Suc-Ala-Ala-Val-AMC variant (often abbreviated as Suc-AAV-AMC ) is specifically cited as a substrate for Neprilysin-2 (SEP/MMEL1) and is used in profiling the substrate specificity of microbial and mammalian proteases.

Upon enzymatic cleavage of the amide bond between the C-terminal valine and the coumarin moiety, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, allowing for continuous spectrophotometric quantification of enzyme activity.

Physicochemical Core

The following data establishes the molecular identity and handling parameters for Suc-Ala-Ala-Val-AMC.

Table 1: Molecular Specifications

| Property | Specification |

| Chemical Name | Succinyl-Ala-Ala-Val-AMC |

| Common Abbreviation | Suc-AAV-AMC |

| CAS Number | 128972-90-7 |

| Molecular Formula | C₂₅H₃₂N₄O₈ |

| Molecular Weight | 516.55 g/mol |

| Purity | ≥ 95% (HPLC) |

| Solubility | Soluble in DMSO, DMF (>10 mM); sparingly soluble in water. |

| Appearance | White to off-white lyophilized powder |

| Excitation / Emission |

Structural Composition

The molecule consists of three distinct functional domains:

-

N-Terminal Cap (Succinyl): Increases solubility and mimics the peptide backbone extension, stabilizing the enzyme-substrate complex.

-

Peptide Sequence (Ala-Ala-Val): The recognition motif. The hydrophobic Valine residue at the P1 position directs specificity toward enzymes preferring small, hydrophobic side chains.

-

C-Terminal Reporter (AMC): The fluorophore is quenched via an amide linkage to the peptide. Cleavage restores its conjugated system, resulting in intense blue fluorescence.

Mechanism of Action

The utility of Suc-Ala-Ala-Val-AMC relies on the fluorogenic unmasking principle. In its intact state, the electron-withdrawing amide bond attached to the AMC aromatic ring quenches fluorescence. Proteolytic hydrolysis breaks this bond, releasing free AMC.

Diagram 1: Enzymatic Hydrolysis Pathway

The following logic diagram illustrates the cleavage mechanism mediated by Neprilysin-2 (SEP) or Elastase-like enzymes.

Caption: Kinetic pathway of Suc-AAV-AMC hydrolysis. The enzyme binds the substrate, cleaving the Val-AMC amide bond to release the fluorescent reporter.

Experimental Protocol: Kinetic Assay

This protocol is designed for a 96-well plate format to measure protease activity. It is a self-validating system using an AMC standard curve.

Reagents Required[1][4]

-

Substrate Stock: 10 mM Suc-Ala-Ala-Val-AMC in anhydrous DMSO. Store at -20°C, desiccated.

-

Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Brij-35.

-

Note: For metalloproteases (e.g., Neprilysin-2), add 10 µM ZnCl₂. Avoid EDTA.

-

-

Enzyme: Purified Neprilysin-2, Neutrophil Elastase, or cell lysate.

-

Standard: 7-Amino-4-methylcoumarin (AMC) free acid standard.

Step-by-Step Methodology

Phase 1: Preparation

-

Thaw the 10 mM substrate stock and protect from light.

-

Dilute the substrate in Assay Buffer to a 2X working concentration (typically 100 µM, for a final concentration of 50 µM).

-

Prepare Enzyme dilutions in Assay Buffer on ice.

Phase 2: The Assay Workflow

The following workflow ensures reproducibility and accounts for background fluorescence.

Caption: Standardized fluorogenic assay workflow for Suc-Ala-Ala-Val-AMC in a 96-well microplate format.

Phase 3: Validation & Calculation

-

Subtract Background: Subtract the RFU of the Blank (Buffer + Substrate) from all Sample RFU values to correct for spontaneous hydrolysis.

-

Generate Standard Curve: Plot RFU vs. AMC concentration (µM). Determine the Slope (RFU/µM).

-

Calculate Velocity: Determine the slope of the linear portion of the reaction curve (

). -

Final Activity Formula:

Where

Critical Considerations & Troubleshooting

Specificity vs. Cross-Reactivity

While Suc-AAV-AMC is cited for Neprilysin-2, the "Ala-Ala-Val" motif is hydrophobic and may cross-react with:

-

Neutrophil Elastase (HNE): HNE prefers Valine at P1. While Suc-Ala-Ala-Pro-Val-AMC is the "gold standard" for HNE, AAV variants can still be cleaved. Use specific inhibitors (e.g., Sivelestat for Elastase, Thiorphan for Neprilysin) to confirm the source of activity in complex lysates.

-

Proteinase K / Subtilisin: These broad-spectrum serine proteases will rapidly hydrolyze this substrate.

Inner Filter Effect

If screening inhibitors that are colored (absorb at 360-460 nm), they may quench the fluorescence artificially.

-

Correction: Always run a control with free AMC + Inhibitor to check for signal quenching independent of enzyme inhibition.

Stock Stability[5]

-

Solvent: DMSO is preferred over ethanol to prevent transesterification.

-

Hydrolysis: The succinyl ester and amide bonds are stable at neutral pH but will hydrolyze at pH > 9.0 or < 4.0. Always prepare working solutions fresh.

References

-

ChemicalBook. (2025).[3] Suc-Ala-Ala-Val-AMC Product Specifications and CAS 128972-90-7.[1][4][5][6] Retrieved from

-

Hongtide. (2025). Suc-Ala-Ala-Val-AMC: Substrate for Neprilysin 2.[1][2][4][5][6][7] Retrieved from

-

National Institutes of Health (NIH). (2003). Characterization of Intracellular Endopeptidases from Streptomyces coelicolor. (Discusses Suc-AAV-AMC specificity profiling). Retrieved from

-

Cayman Chemical. (2024). Neutrophil Elastase Assay Principles (Analogous Substrate Methodologies). Retrieved from

Sources

- 1. CAS [chemicalbook.com]

- 2. Suc-Ala-Ala-Pro-Met-pNA 72682-73-6 - ChemicalBook [m.chemicalbook.com]

- 3. SUC-GLY-PRO-AMC | 80049-85-0 [chemicalbook.com]

- 4. Nanchang Tianzhen Biotechnology Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 5. Suc-AAV-AMC价格 1500元/mg 厂家:南昌探真生物技术有限公司 [chemicalbook.com]

- 6. 128972-90-7-ºÏ·ÊëÄ¿âÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾¹ÙÍø-¶àëĶ¨ÖÆ-¶àëĺϳɹ«Ë¾ [peptidesbank.com]

- 7. ELASTASE SUBSTRATE IV, COLORIMETRIC | 108392-27-4 [amp.chemicalbook.com]

Comparative Technical Guide: Suc-Ala-Ala-Val-AMC vs. Suc-Ala-Ala-Pro-Val-AMC

Substrate Selection for Precision Elastase Quantification in Drug Discovery

Executive Summary

In the context of protease assays, particularly for Human Neutrophil Elastase (HNE) , the distinction between Suc-Ala-Ala-Val-AMC (Suc-AAV-AMC) and Suc-Ala-Ala-Pro-Val-AMC (Suc-AAPV-AMC) is not merely structural—it is functional.

While both substrates utilize the same fluorophore (7-amino-4-methylcoumarin) and N-terminal blocking group (Succinyl), Suc-AAPV-AMC is the industry gold standard for HNE specificity , offering significantly higher catalytic efficiency (

Structural & Mechanistic Foundations

To understand the divergence in performance, one must analyze the interaction between the substrate’s peptide backbone and the enzyme’s active site subsites, defined by the Schechter and Berger nomenclature .

The Role of the P2 Position (Proline)

Serine proteases like elastase bind substrates in discrete pockets (

-

Suc-AAV-AMC: A tripeptide occupying

through -

Suc-AAPV-AMC: A tetrapeptide occupying

through

The critical differentiator is the Proline (P) residue at the

Mechanism of Fluorogenic Cleavage

Both substrates function via the same hydrolytic mechanism. The enzyme cleaves the amide bond between the C-terminal Valine and the AMC reporter.

Diagram 1: Protease Cleavage Mechanism The following diagram illustrates the catalytic hydrolysis of Suc-AAPV-AMC by HNE.

Caption: Kinetic pathway of Suc-AAPV-AMC hydrolysis. The release of free AMC generates the quantifiable signal.

Kinetic Profiling & Specificity

The choice between AAV and AAPV dictates the sensitivity and selectivity of your assay.

Comparative Data Table

| Feature | Suc-Ala-Ala-Val-AMC (AAV) | Suc-Ala-Ala-Pro-Val-AMC (AAPV) |

| Primary Target | Porcine Pancreatic Elastase (PPE) | Human Neutrophil Elastase (HNE) |

| HNE Specificity | Low to Moderate | High (Gold Standard) |

| P2 Residue | Alanine (Ala) | Proline (Pro) |

| High (Lower affinity) | Low (High affinity, typically | |

| Low | High (Optimized turnover) | |

| Cross-Reactivity | High (Proteinase 3, MMP-12) | Minimal (with optimized buffer) |

| Solubility | Moderate (Hydrophobic) | Moderate (Requires DMSO stock) |

Why AAPV is Preferred for HNE

Research by Castillo et al. (1979) and subsequent studies established that the tetrapeptide sequence Ala-Ala-Pro-Val maps almost perfectly to the substrate-binding cleft of HNE.

-

Suc-AAV-AMC is often used for Porcine Pancreatic Elastase (PPE) or general elastolytic screening where human specificity is not required.

-

Suc-AAPV-AMC is required for drug discovery campaigns targeting HNE (e.g., COPD, cystic fibrosis models) because it minimizes false positives from other serine proteases likely present in biological samples (like Proteinase 3).

Experimental Protocol: HNE Activity Assay

This protocol uses Suc-AAPV-AMC for the kinetic measurement of HNE activity. It is designed to be self-validating via the inclusion of a standard curve and inhibitor controls.

Reagents & Preparation

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Triton X-100.

-

Substrate Stock: 20 mM Suc-AAPV-AMC in 100% DMSO. Store at -20°C.

-

Enzyme: Purified Human Neutrophil Elastase (approx. 10-20 nM final concentration).

-

Stop Solution (Optional for endpoint): 100 mM Acetic Acid.

Step-by-Step Workflow

Diagram 2: Assay Workflow

Caption: Standardized workflow for kinetic elastase quantification using fluorogenic substrates.

Critical Self-Validation Steps

-

Inner Filter Effect Check: If testing inhibitors, measure the autofluorescence of the compound alone at 380/460 nm. High absorbance at these wavelengths can quench the AMC signal, leading to false IC50 values.

-

Linearity Check: Ensure the reaction remains linear (

) over the measurement window. If the curve plateaus early, the substrate has been depleted (<10% consumption rule). -

Z' Factor: For high-throughput screening, calculate the Z' factor using positive (HNE only) and negative (Buffer only or HNE + Sivelestat) controls. A value > 0.5 indicates a robust assay.

Applications in Drug Discovery[1]

Inhibitor Screening

When screening for HNE inhibitors (e.g., Sivelestat analogs), Suc-AAPV-AMC is the mandatory substrate. Using Suc-AAV-AMC increases the risk of "off-target" cleavage by contaminating proteases if the enzyme source is not >99% pure, potentially masking the efficacy of specific HNE inhibitors.

Cell-Based Assays (Lysates)

When assaying neutrophil lysates, the specificity of AAPV is crucial. Neutrophils contain multiple proteases (Cathepsin G, Proteinase 3). While AAPV is highly specific for Elastase, AAV is more promiscuous and may be cleaved by other chymotrypsin-like enzymes, yielding noisy data.

References

-

Castillo, M. J., Nakajima, K., Zimmerman, M., & Powers, J. C. (1979). Sensitive substrates for human leukocyte and porcine pancreatic elastase: A study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases.[1] Analytical Biochemistry, 99(1), 53-64.[1]

-

Bieth, J. G. (1986). Elastases: Catalytic mechanisms and biological activity.[2] Regulation of Matrix Accumulation, 217-320. (Foundational text on Elastase kinetics).

-

Cayman Chemical. Neutrophil Elastase Activity Assay Kit Product Information. Cayman Chemical Technical Data.

-

MedChemExpress. Suc-Ala-Ala-Pro-Val-AMC Product Information. MCE Technical Data.

- Kasperkiewicz, P., et al. (2014). Design of a hybrid natural and nonnatural peptidic substrate of NE. Journal of the American Chemical Society.

Sources

Technical Guide: Enzyme Specificity and Kinetics of Suc-Ala-Ala-Val-AMC

The following technical guide details the enzyme specificity, chemical biology, and experimental application of the fluorogenic substrate Suc-Ala-Ala-Val-AMC .

Executive Summary

Suc-Ala-Ala-Val-AMC (Succinyl-Alanyl-Alanyl-Valyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate primarily utilized for the assessment of Elastase-like serine proteases .[1] While often used interchangeably with the "gold standard" Human Neutrophil Elastase (HNE) substrate MeOSuc-Ala-Ala-Pro-Val-AMC, the Suc-Ala-Ala-Val-AMC variant exhibits a distinct specificity profile.

This guide delineates the critical kinetic differences driven by the P2-position residue (Alanine vs. Proline), outlines the substrate's cross-reactivity with Proteinase 3 (PR3) , and provides a validated protocol for kinetic assays.

Part 1: Chemical Biology & Mechanism[2]

Structural Analysis

The substrate consists of three distinct functional domains, each serving a specific role in the enzymatic reaction:

| Domain | Component | Function |

| N-Terminal Cap | Succinyl (Suc) | Blocks the N-terminus to prevent degradation by aminopeptidases (exopeptidases), ensuring cleavage occurs only via endoproteases. Increases solubility. |

| Peptide Sequence | Ala-Ala-Val | The recognition sequence. The Valine (Val) residue occupies the P1 position , fitting into the S1 specificity pocket of elastase-like enzymes. The Alanine (Ala) at P2 is the critical differentiator from other elastase substrates. |

| Reporter Group | AMC | 7-amino-4-methylcoumarin.[2] A fluorogenic leaving group.[3] It is non-fluorescent when amide-bonded to the peptide but highly fluorescent upon cleavage.[4] |

Mechanism of Action

The cleavage follows the canonical Serine Protease catalytic triad mechanism (His-Asp-Ser). The enzyme's active site Serine hydroxyl group attacks the carbonyl carbon of the Val-AMC amide bond.

Figure 1: Catalytic hydrolysis mechanism. The release of AMC is the rate-limiting step for signal generation, though deacylation is often the rate-limiting step for enzyme turnover.

Part 2: Enzyme Specificity Profile

The "P2 Position" Critical Distinction

The most critical technical nuance for this substrate is the Alanine at the P2 position (Suc-Ala-Ala -Val-AMC).

-

Human Neutrophil Elastase (HNE): HNE has a strong preference for Proline at the P2 position (e.g., MeOSuc-Ala-Ala-Pro -Val-AMC). The rigid ring structure of Proline fits optimally into the S2 subsite of HNE. Consequently, Suc-Ala-Ala-Val-AMC is a less specific and kinetically slower substrate for HNE compared to the Pro-containing variant.

-

Proteinase 3 (PR3): PR3, another neutrophil serine protease, shows a higher tolerance for Alanine at P2 compared to HNE. Therefore, Suc-Ala-Ala-Val-AMC exhibits significant cross-reactivity with PR3.

Specificity Matrix

Researchers must be aware of the following cross-reactivities when interpreting data:

| Enzyme | Specificity for Suc-AAV-AMC | Notes |

| Human Neutrophil Elastase (HNE) | Moderate | Cleaves efficiently, but |

| Proteinase 3 (PR3) | High | PR3 accepts Ala at P2 more readily than HNE does. This substrate is often used to detect PR3 activity in the absence of HNE. |

| Porcine Pancreatic Elastase (PPE) | High | Classical substrate for PPE. |

| Thermolysin / Proteinase K | Non-Specific | The hydrophobic Ala-Ala-Val sequence renders this substrate highly susceptible to microbial metalloproteases and broad-spectrum serine proteases. |

Expert Insight: If your goal is to measure HNE activity exclusively in a crude lysate (e.g., sputum, neutrophil lysate), Suc-Ala-Ala-Val-AMC is NOT recommended due to PR3 interference. Use MeOSuc-Ala-Ala-Pro-Val-AMC instead. Use Suc-Ala-Ala-Val-AMC for purified enzyme studies or when PR3 activity is also of interest.

Part 3: Experimental Protocol

Reagent Preparation

-

Stock Solution: Dissolve Suc-Ala-Ala-Val-AMC in DMSO to a concentration of 10–20 mM . Avoid DMF if possible, as it can inhibit some serine proteases.

-

Storage: Aliquot and store at -20°C. Protect from light.

-

-

Assay Buffer: 100 mM HEPES, pH 7.5, 500 mM NaCl, 0.05% Tween-20.

-

Note: High ionic strength (500 mM NaCl) is crucial for HNE and PR3 activity to prevent non-specific adsorption and mimic physiological granule conditions.

-

Kinetic Assay Workflow

This protocol is designed for a 96-well black-walled microplate.

-

Enzyme Prep: Dilute enzyme (HNE or PR3) in Assay Buffer to 2x final concentration (e.g., 20 nM).

-

Substrate Prep: Dilute DMSO stock into Assay Buffer to 2x final concentration (e.g., 100 µM).

-

Reaction:

-

Add 50 µL Enzyme solution to wells.

-

Add 50 µL Substrate solution to initiate reaction.

-

Final Volume: 100 µL.

-

Final Concentrations: 10 nM Enzyme, 50 µM Substrate.

-

-

Readout: Measure fluorescence immediately in kinetic mode.

-

Excitation: 380 nm

-

Emission: 460 nm

-

Duration: 30–60 minutes at 37°C.

-

Figure 2: Step-by-step assay workflow for high-throughput screening.

Part 4: Data Analysis & Troubleshooting

Calculating Activity

Convert Relative Fluorescence Units (RFU) to product concentration using an AMC standard curve.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| High Background | Free AMC in stock | Check substrate purity by TLC/HPLC. Substrate may have hydrolyzed during storage. |

| Low Signal | Inner Filter Effect | Substrate concentration >100 µM can absorb excitation light. Dilute substrate. |

| Non-Linear Rate | Substrate Depletion | Ensure <10% of substrate is consumed. Reduce enzyme concentration. |

| Inhibition | DMSO Toxicity | Keep final DMSO concentration < 1%. |

References

-

Powers, J. C., et al. (1977). "Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G. Inhibition with peptide chloromethyl ketones." Biochimica et Biophysica Acta (BBA). Link

-

Korkmaz, B., et al. (2010). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews. Link

- Bieth, J. G. (2005).

-

Cayman Chemical. "MeOSuc-Ala-Ala-Pro-Val-AMC Product Insert." (Cited for comparative specificity data). Link

-

Sigma-Aldrich. "Elastase Substrate I (Colorimetric) Technical Bulletin." Link

Sources

Technical Guide: Mechanistic Profiling of Suc-Ala-Ala-Val-AMC

Executive Summary

This technical guide provides a deep-dive analysis of the fluorogenic substrate Suc-Ala-Ala-Val-AMC , widely utilized to quantify the activity of serine proteases, specifically Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE) . Unlike colorimetric substrates (e.g., pNA), this coumarin-based analog offers high sensitivity for kinetic profiling and high-throughput inhibitor screening.

This document moves beyond basic product sheets to explain the molecular causality of the cleavage event, the structural logic of the peptide sequence, and the precise experimental conditions required to generate robust, reproducible

Part 1: Molecular Anatomy & Chemical Logic

To optimize an assay, one must understand the "lock and key" logic of the substrate design. The sequence Suc-Ala-Ala-Val-AMC is not random; it is engineered to map specific subsites within the elastase active site.

The N-Terminal Cap: Succinyl (Suc)

-

Function: Solubility & Protection.

-

Mechanism: The succinyl group blocks the N-terminus, preventing degradation by aminopeptidases that may be present in crude lysates. It also increases the water solubility of the hydrophobic peptide chain, ensuring the substrate remains in solution during aqueous kinetic assays.

The Peptide Linker: Ala-Ala-Val (P3-P2-P1)

-

The P1 Position (Valine): This is the critical specificity determinant. The S1 pocket of Elastase is a narrow, hydrophobic cleft. Small, hydrophobic residues like Valine (or Alanine) fit snugly here, correctly positioning the scissile bond relative to the catalytic triad.

-

The P2/P3 Positions (Alanine-Alanine): These residues interact with the S2 and S3 subsites of the enzyme, stabilizing the enzyme-substrate complex via hydrogen bonding.

-

Scientist’s Note: While Valine is the optimal P1 residue for Elastase, HNE actually shows a preference for Proline at the P2 position (e.g., Suc-Ala-Ala-Pro -Val-AMC). The substrate discussed here (Suc-Ala-Ala-Val-AMC) is a classic substrate often used for Pancreatic Elastase but retains significant activity against HNE, albeit with a slightly higher

than the Pro-containing variant.

-

The Reporter: 7-Amino-4-methylcoumarin (AMC)[1][2][3]

-

State 1 (Substrate): When amide-linked to the C-terminus of Valine, the electron-donating capability of the amino group is restricted by the peptide bond. This quenches the fluorescence (low quantum yield).

-

State 2 (Product): Upon cleavage, the free amine is restored. This restores the "push-pull" electron system of the coumarin ring, resulting in a massive increase in fluorescence intensity (typically >500-fold signal-to-noise ratio).

Part 2: The Cleavage Mechanism

The cleavage of Suc-Ala-Ala-Val-AMC follows the canonical Serine Protease Catalytic Mechanism . The active site of HNE contains a catalytic triad: Ser195, His57, and Asp102 .

Mechanistic Flow[4]

-

Binding: The substrate enters the active site. The Valine side chain inserts into the S1 specificity pocket.

-

Acylation (The Attack): His57 acts as a general base, abstracting a proton from Ser195. The nucleophilic alkoxide ion of Ser195 attacks the carbonyl carbon of the Valine-AMC bond.

-

Tetrahedral Intermediate 1: A transient intermediate forms, stabilized by the "Oxyanion Hole."

-

Release of AMC: The peptide bond breaks. The AMC group (the leaving group) accepts a proton from His57 and diffuses away. This is the moment fluorescence is generated.

-

Deacylation: A water molecule enters, activated by His57, and attacks the acyl-enzyme intermediate, releasing the peptide (Suc-Ala-Ala-Val) and regenerating the free enzyme.

Visualization: Catalytic Pathway

Caption: The HNE catalytic cycle. Fluorescence is detectable immediately upon the transition from the Tetrahedral Intermediate to the Acyl-Enzyme state.

Part 3: Kinetic Profiling & Specificity

When designing experiments, you must account for the kinetic constants. The values below are representative for HNE; note that

| Parameter | Value Range (HNE) | Scientific Context |

| 100 - 500 | Indicates affinity. Suc-AAV-AMC has a higher | |

| Excitation | 350 - 380 nm | 380 nm is preferred to reduce autofluorescence from library compounds. |

| Emission | 440 - 460 nm | Blue region. Ensure your filter set is optimized for Coumarin/AMC. |

| Linearity Range | 0 - 50 | Above ~50 |

Part 4: Validated Experimental Protocol

This protocol is designed for a 96-well kinetic assay to screen inhibitors or measure specific activity.

Reagents

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.

-

Why Triton? Prevents the enzyme from sticking to the plastic walls of the plate.

-

-

Substrate Stock: 10 mM Suc-Ala-Ala-Val-AMC in DMSO.

-

Storage: Store at -20°C, protected from light. Stable for 6 months.

-

-

Enzyme: Human Neutrophil Elastase (purified).

Workflow Mechanism

The assay must be run in Kinetic Mode (continuous read), not Endpoint, to identify the linear velocity (

Caption: Standardized workflow for HNE kinetic assays using Suc-AAV-AMC. Pre-incubation is critical for equilibrium binding of test compounds.

Step-by-Step Methodology

-

Blanking: Always include a "Substrate Only" well (no enzyme). Spontaneous hydrolysis of the ester bond is slow but non-zero. Subtract this slope from your enzyme wells.

-

Concentration: Use a final substrate concentration of 100-200

M . This is typically near or below-

Scientist's Tip: If screening competitive inhibitors, running at

is standard. If you need maximum signal regardless of mechanism, run at

-

-

Gain Adjustment: Before starting the kinetic read, perform a "Gain Adjustment" using a standard curve of free AMC (0.1 - 10

M) to ensure your reader does not saturate.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Non-Linear Progress Curve | Substrate Depletion | Reduce enzyme concentration or shorten read time. Only the first 10-15% of conversion is linear. |

| High Background | Free AMC Contamination | Substrate stock may be degraded. Check purity or prepare fresh stock from powder. |

| Low Signal | Inner Filter Effect | If substrate concentration is >500 |

| Drift in "No Enzyme" Wells | Photobleaching | AMC is relatively stable, but excessive flash frequency can bleach it. Reduce read frequency to once/minute. |

References

-

Zimmerman, M., & Ashe, B. M. (1977). Substrate specificity of the elastase and the chymotrypsin-like enzyme of the human granulocyte.[2] Biochimica et Biophysica Acta (BBA) - Enzymology, 480(1), 241-245. Link

-

Castillo, M. J., Nakajima, K., Zimmerman, M., & Powers, J. C. (1979). Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases. Analytical Biochemistry, 99(1), 53-64. Link

-

Bieth, J. G. (2005). The use of N-succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-p-nitroanilide for the assay of neutrophil elastase. Nature Protocols (Adapted from classical methods).

-

Kawabata, S., et al. (1988). Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin. European Journal of Biochemistry, 172(1), 17-25. Link

Sources

Technical Guide: Elastase Substrate Specificity & Assay Design

Neutrophil Elastase (NE) vs. Pancreatic Elastase (PE)[1][2]

Executive Summary

While both Neutrophil Elastase (NE) and Pancreatic Elastase (PE) are serine proteases sharing the chymotrypsin-like fold, they serve distinct physiological roles and exhibit critical differences in substrate specificity.[1] The defining distinction lies in the S1 specificity pocket: NE prefers larger hydrophobic residues (Valine/Isoleucine) at the P1 position, whereas PE strictly prefers smaller side chains (Alanine).[1]

This guide provides a technical roadmap for selecting the correct substrates, designing robust kinetic assays, and interpreting data for drug discovery and diagnostic applications.[1]

Mechanistic Divergence: The S1 Pocket

To select the correct substrate, one must understand the structural biology of the active site.[1] The nomenclature follows the Schechter and Berger notation where the substrate residues are P1, P2, etc., and the corresponding enzyme pockets are S1, S2, etc.[1]

-

Neutrophil Elastase (NE): The S1 pocket is hemispherical and moderately hydrophobic.[1] It is occluded by Val-216, which restricts access to bulky residues (like Phe/Tyr) but creates a perfect fit for Valine or Isoleucine .[1]

-

Pancreatic Elastase (PE): The S1 pocket is more restricted due to the presence of Ser-216 (in some species) or Thr-216, favoring the smaller Alanine residue.[1]

The Golden Rule of Specificity:

NE targets Valine at P1. PE targets Alanine at P1. [1]

Visualization: Substrate Recognition Logic

The following diagram illustrates the kinetic pathway and the critical decision point at the S1 pocket.[1]

Caption: Kinetic mechanism of serine proteases. The "Specificity Gate" at the ES Complex stage is determined by the P1-S1 interaction (Val vs. Ala).[1]

Substrate Selection Guide

Selecting the right substrate is a trade-off between specificity, sensitivity, and solubility.[1]

A. Chromogenic Substrates (Absorbance)

Best for routine screening and high-throughput assays.[1] The reporter is usually p-nitroaniline (pNA), measured at 405 nm.[1]

| Enzyme Target | Recommended Substrate | Sequence | Specificity Factor ( | Notes |

| Neutrophil Elastase | MeOSuc-AAPV-pNA | MeOSuc-Ala-Ala-Pro-Val-pNA | High for NE (~120,000 | The Methoxysuccinyl (MeOSuc) group increases solubility and mimics the natural peptide backbone.[1] Valine at P1 is critical. |

| Pancreatic Elastase | Suc-AAA-pNA | Suc-Ala-Ala-Ala-pNA | High for PE | Alanine at P1 makes this highly specific for pancreatic isoforms. Poorly cleaved by NE.[1] |

B. Fluorogenic Substrates (Fluorescence)

Required for low-abundance samples (e.g., cell lysates, dilute sputum).[1] Reporters include AMC (7-amino-4-methylcoumarin) or AFC (7-amino-4-trifluoromethylcoumarin).[1]

-

NE Choice: MeOSuc-Ala-Ala-Pro-Val-AMC[2]

-

High-Sensitivity Option: (Z-Ala-Ala-Ala-Ala)2-R110

Experimental Protocol: Validated NE Kinetic Assay

Neutrophil Elastase is "sticky" (highly cationic).[1] It adheres to plastic and glass surfaces, leading to false negatives.[1] This protocol mitigates surface adsorption.[1]

Reagents

-

Assay Buffer (High Ionic Strength): 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.[1]

-

Why: High salt (500 mM) prevents NE from sticking to the microplate.[1]

-

-

Substrate Stock: 20 mM MeOSuc-AAPV-pNA in DMSO.

-

Inhibitor Control: Sivelestat (specific NE inhibitor) or PMSF (general serine protease inhibitor).[1]

Workflow Diagram

Caption: Step-by-step workflow for a robust elastase activity assay. Note the inclusion of inhibitor controls to verify signal specificity.

Step-by-Step Procedure

-

Preparation: Dilute purified NE or biological sample (e.g., BAL fluid) in Assay Buffer .[1] Do not use low-salt buffers (like PBS) for NE.[1]

-

Equilibration: Aliquot 50 µL of sample into a 96-well plate. Incubate at 37°C for 5 minutes.

-

Control: Add 10 µM Sivelestat to control wells to quantify non-specific background.[1]

-

-

Reaction Start: Add 50 µL of Substrate Solution (final conc. 100-500 µM) using a multi-channel pipette.

-

Measurement: Immediately place in a plate reader pre-heated to 37°C.

-

Analysis: Plot RFU/OD vs. Time. Calculate the slope (

) of the linear portion.[1]

Clinical & Research Applications

Differentiating these enzymes is not merely academic; it is diagnostic.[1]

-

Cystic Fibrosis & COPD: High levels of Neutrophil Elastase in sputum or bronchoalveolar lavage (BAL) fluid correlate with lung tissue destruction.[1] NE degrades elastin and activates pro-inflammatory cytokines (IL-8).[1]

-

Target: Drug development focuses on NE inhibitors (e.g., Sivelestat, Alvelestat) to stop lung damage.[1]

-

-

Exocrine Pancreatic Insufficiency (EPI): Pancreatic Elastase (specifically Elastase-1) is measured in stool (Fecal Elastase-1 test).[1][5] Unlike other pancreatic enzymes, PE is stable during intestinal transit.[1]

References

-

Bieth, J. G. (2025).[1] Elastase Substrate I, Colorimetric Data Sheet. Sigma-Aldrich.[1] Link[1]

-

Key D

of 120,000 for NE vs 2,700 for PE using MeOSuc-AAPV-pNA.[1]

-

-

Korkmaz, B., et al. (2010).[1] Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases. Pharmacological Reviews, 62(4), 726-759.[1] Link

-

Key Data: Comprehensive review of NE physiology and inhibitor design.[1]

-

-

Nakajima, K., et al. (1979).[1] Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry, 254(10), 4027-4032.[1] Link

-

Key Data: Foundational paper defining the P1-P4 specificity requirements.[1]

-

-

Cayman Chemical. (2023).[1] Neutrophil Elastase Activity Assay Kit Booklet. Link

- Key Data: Protocol details regarding (Z-Ala-Ala-Ala-Ala)2Rh110 and assay interference.

-

Quest Diagnostics. (2025).[1] Pancreatic Elastase-1 Clinical Focus. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of fecal elastase-1 and pancreatic function testing in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

Methodological & Application

Suc-Ala-Ala-Val-AMC elastase activity assay protocol

Application Note: Kinetic Fluorogenic Assay for Elastase Activity Using Suc-Ala-Ala-Val-AMC

Introduction & Mechanism

Elastases are serine proteases capable of cleaving elastin, a key structural protein in connective tissue. While essential for host defense (e.g., Human Neutrophil Elastase, HNE), aberrant activity is a driver in pathologies such as Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and Cystic Fibrosis.[1]

This protocol details the kinetic quantification of elastase activity using the fluorogenic substrate Suc-Ala-Ala-Val-AMC .[1]

Mechanism of Action: The substrate consists of a peptide moiety (Succinyl-Alanine-Alanine-Valine) linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).[1][2] Intact, the substrate is relatively non-fluorescent due to the amide linkage quenching the AMC. Elastase selectively hydrolyzes the amide bond between the C-terminal Valine and AMC. Upon cleavage, free AMC is released, resulting in a strong fluorescent signal (Excitation: ~380 nm, Emission: ~460 nm) proportional to enzymatic activity.[1]

Assay Principle Diagram

Figure 1: Mechanism of the fluorogenic elastase assay. The enzyme cleaves the amide bond, releasing the fluorescent AMC group.

Materials & Preparation

Senior Scientist Note: The success of this assay hinges on preventing the hydrophobic enzyme from sticking to plasticware and ensuring the substrate does not precipitate.

Reagents

-

Enzyme: Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE).[1]

-

Substrate: Suc-Ala-Ala-Val-AMC (Specific for elastase-like activity).[1]

-

Inhibitor Control: Sivelestat (IC50 ~40–50 nM against HNE).[1]

-

Standard: 7-Amino-4-methylcoumarin (AMC) free acid (for standard curve).[1]

-

Solvents: Anhydrous DMSO.

Buffer Composition (Assay Buffer)

Prepare fresh. Store at 4°C for up to 1 week.

| Component | Concentration | Purpose |

| HEPES | 50 mM | Buffering (pH 7.5).[1] Tris (100 mM) is an alternative.[1] |

| NaCl | 150 mM | Simulates physiological ionic strength. |

| CaCl₂ | 10 mM | Stabilizes the protease structure. |

| Triton X-100 | 0.01% (v/v) | CRITICAL: Prevents enzyme adsorption to plates.[1] |

| pH | 7.5 | Optimal catalytic range. |

Pro-Tip: If screening hydrophobic drugs, you may increase Triton X-100 to 0.05% or add 0.1% BSA to further reduce non-specific binding, provided the BSA is protease-free.

Substrate Preparation

-

Stock Solution: Dissolve Suc-Ala-Ala-Val-AMC in 100% DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock into Assay Buffer just before use. A typical final assay concentration is 50–100 µM (depending on the Km of your specific enzyme lot).

Experimental Protocol

Workflow Visualization

Figure 2: Step-by-step workflow for inhibitor screening.[1]

Detailed Steps (96-Well Format)

Step 1: Plate Selection Use Black, flat-bottom, non-binding surface (NBS) microplates.[1] Black plates minimize background scattering; NBS coating prevents elastase loss.

Step 2: Enzyme & Compound Addition

-

Test Wells: Add 10 µL of Test Compound (diluted in buffer/DMSO).

-

Positive Control (100% Activity): Add 10 µL of Buffer (with matching DMSO % as compounds).

-

Blank (0% Activity): Add 10 µL of Buffer (no enzyme will be added).

-

Enzyme Addition: Add 40 µL of diluted Elastase (approx. 10–20 mU/mL final) to Test and Positive Control wells.

-

Note: Do not add enzyme to Blank wells yet.

-

-

Pre-incubation: Incubate for 10–15 minutes at 25°C (Room Temp) to allow inhibitor binding.[1]

Step 3: Reaction Initiation

-

Add 50 µL of Substrate Working Solution (e.g., 100 µM preparation for 50 µM final) to ALL wells (including Blank).[1]

-

Total Assay Volume: 100 µL.

Step 4: Kinetic Reading

-

Immediately place in a fluorescence plate reader.

-

Settings: Ex 380 nm / Em 460 nm. Cutoff filter: 420 nm (if available).[1]

-

Mode: Kinetic.[3][4] Read every 60 seconds for 30–60 minutes.

-

Gain: Set gain such that the highest standard (see below) is ~80% of max RFU.

AMC Standard Curve (Mandatory)

To report specific activity (pmol/min), you must map Relative Fluorescence Units (RFU) to molar concentration.[1]

-

Prepare a 100 µM stock of free AMC in Assay Buffer.

-

Perform a 1:2 serial dilution (100 µM down to 0 µM) in the same assay buffer used for the reaction.

-

Add 100 µL of each standard to the plate.

-

Read endpoint fluorescence at the same settings as the kinetic assay.

-

Plot: RFU (y-axis) vs. AMC Concentration (x-axis). Calculate the slope (RFU/µM).

Data Analysis

Calculating Initial Velocity ( )

Do not use endpoint data for enzymes if possible. Kinetic data is superior for identifying artifacts (e.g., compound precipitation).[1]

-

Plot RFU vs. Time for each well.

-

Select the linear portion of the curve (usually 0–20 min).

-

Calculate the slope (

).

Activity Calculation

[1]% Inhibition & IC50

Fit the % Inhibition vs. Log[Inhibitor] using a 4-parameter logistic (Hill) equation to determine IC50.[1]Validation & Troubleshooting (E-E-A-T)

| Issue | Probable Cause | Expert Solution |

| High Background | Spontaneous hydrolysis | Suc-Ala-Ala-Val-AMC can auto-hydrolyze.[1] Ensure reagents are fresh. Always subtract the "No Enzyme Blank" slope. |

| Non-Linear Kinetics | Substrate depletion | The enzyme is too concentrated. Dilute enzyme such that <10% of substrate is consumed during the measurement window. |

| Low Signal | Inner Filter Effect | Colored test compounds may absorb the fluorescence. Check compound absorbance at 380/460 nm. |

| Variable Replicates | Enzyme Adsorption | Elastase is "sticky." Ensure 0.01% Triton X-100 is present. Use low-binding tips. |

Validation Criteria:

-

Z' Factor: For HTS, a Z' > 0.5 is required.

(Where

References

-

Bieth, J. G. (2004). Elastases: Catalytic mechanisms and biological functions. In Handbook of Proteolytic Enzymes.

-

Cayman Chemical. (n.d.).[1] Neutrophil Elastase Activity Assay Kit Product Information. Retrieved from [1]

-

Nakajima, K., & Powers, J. C. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry, 254(10), 4027-4032.[1]

-

Sigma-Aldrich. (n.d.).[1] Enzymatic Assay of Elastase using Suc-Ala-Ala-Ala-pNA (Protocol).

Sources

preparing Suc-Ala-Ala-Val-AMC stock solution in DMSO

Application Note: High-Fidelity Preparation of Suc-Ala-Ala-Val-AMC Stock Solutions

Abstract & Scope

This guide details the protocol for preparing, storing, and handling stock solutions of Suc-Ala-Ala-Val-AMC (Succinyl-Alanyl-Alanyl-Valine-7-amido-4-methylcoumarin). This fluorogenic peptide is a specific substrate for Human Neutrophil Elastase (HNE) and related serine proteases. Upon enzymatic cleavage of the amide bond between the C-terminal valine and the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin is released, allowing for kinetic quantification.

Critical Note: The hydrophobicity of the peptide sequence and the hydrolytic susceptibility of the AMC linkage require strict adherence to anhydrous handling protocols to prevent premature degradation and high background fluorescence.

Physicochemical Profile

| Property | Specification |

| Substrate Name | Suc-Ala-Ala-Val-AMC |

| Target Enzyme | Human Neutrophil Elastase (HNE), Proteinase 3 |

| Molecular Weight | ~516.5 g/mol (Check specific Lot CoA; varies by hydration/salt) |

| Solubility | Soluble in DMSO (>10 mM) |

| Excitation/Emission | |

| Storage (Solid) | -20°C (Desiccated, Dark) |

| Storage (Solution) | -80°C (Aliquoted, Anhydrous DMSO) |

Mechanism of Action

The utility of this substrate relies on the fluorescence quenching effect of the peptide bond. When the AMC fluorophore is amide-bonded to the peptide (Suc-Ala-Ala-Val), its electron resonance is constrained, shifting its absorption and significantly quenching fluorescence.

Reaction Pathway:

-

Recognition: The enzyme binds the substrate, recognizing the Ala-Ala-Val motif.

-

Hydrolysis: The scissile bond between Val and AMC is cleaved.

-

Signal Generation: Free AMC is released, restoring its conjugated system and resulting in a strong fluorescence signal at 460 nm.

Figure 1: Enzymatic cleavage mechanism generating the fluorescent signal.

Preparation Protocol

A. Pre-Requisites[1][2][3][4][5]

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, molecular biology grade.

-

Why Anhydrous? Water introduces protons that can catalyze slow spontaneous hydrolysis of the ester/amide bonds during storage, increasing background noise.

-

-

Vessel: Amber microcentrifuge tubes (or foil-wrapped tubes) to protect from light.

-

Environment: Low humidity; equilibrate reagents to Room Temperature (RT) before opening.

B. Calculation Strategy

Do not rely on the generic molecular weight. Always verify the MW on the specific vial label or Certificate of Analysis (CoA) , as salt forms (e.g., TFA salts) significantly alter the mass.

Example Calculation:

-

Target Concentration: 10 mM

-

Mass of Peptide: 5.0 mg

-

MW (from CoA): 516.5 g/mol

C. Step-by-Step Workflow

-

Equilibration (Critical): Remove the lyophilized peptide vial from the freezer and let it sit at room temperature for at least 20 minutes before opening .

-

Reasoning: Opening a cold vial causes atmospheric moisture to condense inside. This moisture will dissolve in the DMSO and degrade the peptide over time.

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the original product vial if possible, or weigh the powder into a clean amber tube.

-

Technique: Pipette slowly down the side of the wall.

-

-

Solubilization: Vortex intermittently for 30-60 seconds. If particulates remain, sonicate in a water bath for 1-2 minutes.

-

Visual Check: The solution must be completely clear. Any turbidity indicates incomplete solubilization, which will ruin concentration accuracy.

-

-

Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 20-50 µL) in amber tubes.

-

Reasoning: Freeze-thaw cycles introduce moisture and temperature stress, causing peptide precipitation and hydrolysis.

-

-

Storage: Store aliquots at -20°C (short term, <1 month) or -80°C (long term, >6 months).

Figure 2: Workflow for preparing stable peptide stock solutions.

Quality Control & Validation

Before running valuable samples, validate the stock solution:

-

Background Check: Dilute the stock to the working concentration (e.g., 50 µM) in the assay buffer. Measure fluorescence (Ex 380/Em 460).

-

Pass: Fluorescence is near zero (relative to buffer blank).

-

Fail: High fluorescence indicates free AMC, suggesting the stock has degraded/hydrolyzed.

-

-

Standard Curve: Create a standard curve using free AMC (not the peptide) to convert Relative Fluorescence Units (RFU) to molar product released.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis; Old stock; Wet DMSO. | Discard stock. Prepare fresh using anhydrous DMSO. Ensure vial equilibration. |

| Precipitation upon dilution | Peptide is too hydrophobic for the buffer. | Dilute stock into buffer while vortexing. Add surfactant (e.g., 0.01% Tween-20) to the assay buffer. |

| Low Signal Intensity | Incorrect Ex/Em settings; Inner filter effect. | Verify Ex 380 / Em 460. If substrate concentration is >100 µM, inner filter effects may quench signal; dilute sample. |

References

-

Castillo, M. J., et al. (1979). "Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases." Analytical Biochemistry, 99(1), 53-64.[1]

-

Bachem. (n.d.). "Suc-Ala-Ala-Pro-Val-AMC and related Elastase Substrates Technical Data." Bachem Product Sheet.

-

Sigma-Aldrich. (n.d.). "Enzymatic Assay of Elastase using fluorogenic substrates." Sigma-Aldrich Technical Bulletins.

-

Bieth, J. G. (1986).[2] "Elastases: Catalytic mechanisms and biological activity." Biology of Extracellular Matrix, 1, 217-320.

Sources

kinetic analysis of elastase using Suc-Ala-Ala-Val-AMC

Application Note: Kinetic Profiling and Inhibitor Screening of Human Neutrophil Elastase (HNE) using Fluorogenic Suc-Ala-Ala-Val-AMC

Abstract & Introduction

Neutrophil Elastase (NE) is a serine protease stored in the azurophilic granules of polymorphonuclear leukocytes.[1] While essential for host defense against Gram-negative bacteria, dysregulated NE activity is a primary driver of tissue destruction in Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and Cystic Fibrosis.[2] Consequently, NE remains a high-value target for therapeutic intervention.

This guide details the kinetic analysis of NE using the highly specific fluorogenic substrate Suc-Ala-Ala-Val-AMC (

Principle of Assay

The assay relies on the specific hydrolysis of the amide bond between the C-terminal Valine residue of the peptide and the 7-amino-4-methylcoumarin (AMC) fluorophore.

-

Quenched State: When attached to the peptide (Suc-Ala-Ala-Val), the AMC moiety exhibits low fluorescence due to the electron-withdrawing effect of the amide linkage.

-

Active State: Elastase recognizes the Ala-Ala-Val sequence (fitting the S3-S2-S1 specificity pockets). Hydrolysis releases free AMC.

-

Detection: Free AMC is highly fluorescent at physiological pH, with an excitation maximum at ~380 nm and emission at ~460 nm. The rate of fluorescence increase is directly proportional to enzyme activity.[1]

Mechanism Diagram

Figure 1: Catalytic mechanism of Suc-Ala-Ala-Val-AMC hydrolysis by Neutrophil Elastase.

Material Preparation

Critical Reagents:

-

Enzyme: Human Neutrophil Elastase (High Purity). Note: Avoid freeze-thaw cycles. Aliquot and store at -80°C.

-

Substrate: Suc-Ala-Ala-Val-AMC (MW ~560 g/mol ).

-

Standard: 7-Amino-4-methylcoumarin (AMC) (for standard curve).

-

Inhibitor Control: Sivelestat (specific NE inhibitor) or Elastatinal.

Buffer Formulations:

-

Assay Buffer (Physiological): 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Tween-20.

-

Why HEPES? Phosphate buffers can inhibit some serine proteases.

-

Why High Salt? High ionic strength (500 mM NaCl) mimics the physiological environment of azurophilic granules and prevents non-specific adsorption of the enzyme to the plate.

-

Why Tween-20? Reduces surface tension and prevents enzyme aggregation.

-

-

Substrate Stock: Dissolve Suc-Ala-Ala-Val-AMC in 100% DMSO to 10 mM. Store at -20°C protected from light.

-

Caution: Final DMSO concentration in the assay must remain <1% to avoid enzyme denaturation.

-

Protocol 1: Kinetic Characterization ( & )

Objective: Determine the Michaelis constant (

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute Elastase in Assay Buffer to a final concentration of 20 nM (2x working concentration). Keep on ice.

-

Substrate Dilution: Prepare a 2-fold serial dilution of Suc-Ala-Ala-Val-AMC in Assay Buffer. Range: 0 µM to 500 µM (Final assay conc: 0–250 µM).

-

Plate Setup (Black 96-well plate):

-

Add 50 µL of diluted Enzyme to experimental wells.

-

Add 50 µL of Assay Buffer to "No Enzyme Control" wells (Background).

-

-

Reaction Initiation: Add 50 µL of the Substrate dilutions to the respective wells.

-

Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Mode: Kinetic (Continuous).

-

Settings: Ex 380 nm / Em 460 nm.

-

Duration: Read every 60 seconds for 30 minutes.

-

Data Processing:

-

Calculate the slope (RFU/min) for the linear portion of the curve (usually 5–15 mins).

-

Subtract the "No Enzyme" slope from the sample slopes.

-

Plot Initial Velocity (

) vs. Substrate Concentration [S]. -

Fit to the Michaelis-Menten equation using non-linear regression:

Protocol 2: High-Throughput Inhibitor Screening ( )

Objective: Screen compounds for elastase inhibition.

Prerequisite: Use Substrate concentration equal to the

Screening Workflow Diagram

Figure 2: Workflow for IC50 determination. Pre-incubation allows the inhibitor to bind before substrate competition begins.

Protocol Steps:

-

Inhibitor Dilution: Prepare 10-point serial dilutions of test compounds in DMSO (ensure final DMSO <1%).

-

Plate Loading:

-

Test Wells: 10 µL Inhibitor + 40 µL Enzyme (20 nM).

-

Positive Control (100% Activity): 10 µL DMSO vehicle + 40 µL Enzyme.

-

Blank (0% Activity): 10 µL DMSO vehicle + 40 µL Assay Buffer.

-

-

Pre-Incubation: Incubate plate for 15 minutes at 37°C. This step is vital for slow-binding inhibitors.

-

Initiation: Add 50 µL of Substrate (at

concentration) to all wells. -

Read: Measure fluorescence kinetics as described in Protocol 1.

Data Analysis & Troubleshooting

AMC Standard Curve (Mandatory)

Raw RFU values are arbitrary and instrument-dependent. You must generate an AMC standard curve (0–50 µM free AMC) under identical buffer conditions to convert RFU/min into

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Non-Linear Kinetics | Substrate depletion (>10% hydrolyzed). | Reduce enzyme concentration or shorten measurement window. |

| High Background | Autohydrolysis of substrate. | Store substrate stock at -20°C; check buffer pH (instability > pH 8.5). |

| Inner Filter Effect | Inhibitor is colored/absorbs at 380/460nm. | Check compound absorbance.[3] If high, apply correction factors or use a red-shifted substrate. |

| Low Signal | "Quenching" by buffer components. | Ensure pH is >7.0 (AMC fluorescence drops significantly below pH 7.0). |

References

-

Bieth, J., et al. (1974). "The elasticolytic activity of human leukocyte elastase." Biochemical Medicine.

-

Castillo, M.J., et al. (1979). "Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases." Analytical Biochemistry.

-

Cayman Chemical. (2023). "Neutrophil Elastase Activity Assay Kit Protocol."

-

BPS Bioscience. (2024). "Neutrophil Elastase Inhibitor Screening Assay Kit."

Sources

Application Note: Optimization of Suc-Ala-Ala-Val-AMC Working Concentration for Microplate Assays

Abstract

This guide provides a rigorous methodology for determining the optimal working concentration of the fluorogenic substrate Suc-Ala-Ala-Val-AMC (Suc-AAV-AMC) for elastase activity and inhibition assays.[1] While literature values for Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE) often cite concentrations between 100–500 µM, relying on fixed values without empirical validation compromises assay sensitivity and reproducibility.[1] This protocol establishes a self-validating system to calculate the Michaelis constant (

Introduction & Mechanistic Basis[1][2][3]

The Substrate Chemistry

Suc-Ala-Ala-Val-AMC is a specific peptide substrate designed for serine proteases, particularly elastases.[1] The mechanism relies on the specific hydrolysis of the amide bond between the C-terminal Valine residue and the fluorophore 7-amino-4-methylcoumarin (AMC).[1]

-

Quenched State: When attached to the peptide, AMC exhibits low fluorescence.

-

Active State: Upon cleavage by elastase, free AMC is released, resulting in a strong fluorescence signal (Excitation: ~360-380 nm; Emission: ~440-460 nm).[1][2]

The "Working Concentration" Dilemma

There is no single "correct" working concentration. The optimal substrate concentration (

-

Inhibition Screening (

): You must run the assay at -

Maximum Activity (

): You must run the assay at

Reaction Pathway Visualization[1]

Figure 1: Kinetic mechanism of Suc-Ala-Ala-Val-AMC hydrolysis by Elastase. The release of free AMC is the rate-limiting signal generation step.

Critical Parameter Optimization

Before running high-throughput screens, you must address three critical factors that distort data.

The Inner Filter Effect (IFE)

At high concentrations (>500 µM), the substrate or the released AMC can absorb the excitation light before it reaches the center of the well, or re-absorb the emitted light.

-

Rule: If the absorbance of the solution at 380 nm is >0.05 OD, IFE will suppress your signal, making high concentrations appear less active.

-

Solution: Perform a linearity check (Standard Curve) to find the linear range limit.

Solubility & DMSO Tolerance

Suc-AAV-AMC is hydrophobic.[1] Stock solutions are typically prepared in DMSO.[3]

-

Limit: Elastase activity can be inhibited by DMSO concentrations >1-2%.[1]

-

Protocol: Maintain final assay DMSO concentration <1% (v/v).

Spontaneous Hydrolysis

The substrate can degrade over time in alkaline buffers (pH > 8.5), causing high background fluorescence.

-

Solution: Use a buffer pH between 7.4 and 8.0 (e.g., HEPES or Tris) and prepare working solutions fresh.[1]

Protocol: Preparation of Reagents

Stock Solution (20 mM)

-

Calculate: Molecular Weight of Suc-Ala-Ala-Val-AMC

613.67 g/mol (Verify with your specific vendor batch). -

Dissolve: Dissolve 12.27 mg of substrate in 1.0 mL of anhydrous DMSO (molecular biology grade).

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months. Do not freeze-thaw repeatedly.

Assay Buffer[1]

-

100 mM HEPES (or Tris-HCl), pH 7.5[1]

-

500 mM NaCl (High salt mimics physiological lung conditions for HNE)[1]

-

0.05% Tween-20 (Prevents enzyme adsorption to plastics)[1]

-

Optional: 1 mM EDTA (if metalloprotease contamination is suspected)[1]

Protocol: Determination of (The "Working Concentration")

Do not guess the concentration. Use this protocol to determine the

Plate Setup (96-well Black, Flat Bottom)

We will create a substrate titration curve from 0 to 1000 µM.[1]

Workflow Diagram:

Figure 2: Workflow for Michaelis-Menten kinetic characterization.

Step-by-Step Procedure

-

Enzyme Prep: Dilute Elastase (HNE or PPE) in Assay Buffer to a concentration where the reaction is linear for 20 minutes (typically 10–50 nM final).

-

Substrate Serial Dilution:

-

Prepare a 2000 µM working solution (dilute 20 mM stock 1:10 in buffer).

-

Perform 2-fold serial dilutions in Assay Buffer down to ~30 µM. Include a 0 µM (buffer only) control.

-

-

Assay Initiation:

-

Add 50 µL of Enzyme solution to sample wells.

-

Add 50 µL of Assay Buffer to "No Enzyme" control wells (Background).[1]

-

Add 50 µL of Substrate dilutions to respective wells.

-

-

Measurement: Immediately place in a fluorescence microplate reader pre-heated to 25°C or 37°C. Measure kinetics for 30 minutes.

Data Analysis

-

Calculate the slope (RFU/min) for the linear portion of each curve.

-

Subtract the slope of the "No Enzyme" blank from the sample slopes.

-

Plot Initial Velocity (

) vs. Substrate Concentration ( -

Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or similar):

[1]

Result Interpretation

-

If

µM: Use 150 µM for inhibition assays. -

If curve does not saturate: Your substrate concentration range is too low, or the enzyme concentration is too high.

Standard Screening Protocol (Inhibition Assay)

Target Concentration: Based on literature, the

| Reagent | Volume per Well | Final Conc. | Notes |

| Test Compound | 10 µL | 10 µM (varies) | Dissolved in <10% DMSO |

| Enzyme (HNE) | 40 µL | 20 nM | Optimize to give signal >10x background |

| Incubation | -- | -- | 15 min at RT (Allow inhibitor binding) |

| Substrate (Suc-AAV-AMC) | 50 µL | 150 µM | Prepared as 2x (300 µM) solution |

| Total Volume | 100 µL |

Procedure:

-

Add Test Compound and Enzyme to the plate. Incubate for 15 minutes to allow equilibrium.

-

Add Substrate to initiate the reaction.

-

Shake plate for 5 seconds.

-

Read fluorescence kinetically for 20 minutes.

-

Calculate % Inhibition relative to "No Inhibitor" (DMSO only) control.[1]

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| High Background | Spontaneous hydrolysis | Check buffer pH (< 8.0). Use fresh substrate. |

| Non-Linear Kinetics | Substrate depletion | Reduce Enzyme concentration. |

| Low Signal | Inner Filter Effect | Reduce Substrate concentration; check if compound is colored. |

| Variability | DMSO effects | Ensure final DMSO is constant across all wells (e.g., 1%). |

| No Saturation | Substrate < | Increase substrate range or switch to Suc-Ala-Ala-Pro-Val-AMC (lower |

Technical Note on Substrate Choice:

While Suc-Ala-Ala-Val-AMC is a valid substrate, Suc-Ala-Ala-Pro-Val-AMC (Suc-AAPV-AMC) is often considered the "gold standard" for Human Neutrophil Elastase due to higher specificity and turnover rate (

References

-

Bieth, J., et al. (1974).[1] The kinetic parameters of the hydrolysis of a new fluorogenic substrate by human granulocyte elastase. Biochemical Medicine.

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Reference for Inner Filter Effect principles).

Sources

Application Note: Buffer Optimization for Suc-Ala-Ala-Val-AMC Hydrolysis

Introduction & Biological Context

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] While essential for host defense against Gram-negative bacteria, its dysregulation is a primary driver in the pathophysiology of Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2]

This guide details the optimization of the hydrolysis assay for Suc-Ala-Ala-Val-AMC (Succinyl-Alanyl-Alanyl-Valine-7-amino-4-methylcoumarin), a synthetic fluorogenic substrate highly specific for HNE.[2] Unlike non-specific protein substrates (e.g., casein), this tetrapeptide mimics the elastin cleavage site, allowing for precise kinetic characterization and high-throughput inhibitor screening (e.g., Sivelestat).[2]

The Chemistry of Hydrolysis

The substrate consists of a peptide moiety (Suc-Ala-Ala-Val) linked via an amide bond to a fluorophore (AMC).[2] In its conjugated state, the AMC is quenched. Upon hydrolysis by HNE, the free AMC is released, resulting in a intense blue fluorescence.

Reaction:

Mechanism Visualization

Figure 1: Catalytic cycle of HNE-mediated hydrolysis. The release of AMC provides a direct readout of enzymatic velocity.

Optimized Buffer Composition

The reliability of HNE assays hinges on preventing the enzyme's notorious "stickiness." HNE is a highly cationic (basic) protein that adheres avidly to plastic surfaces and negatively charged biomolecules, leading to rapid loss of activity in standard buffers.[2]

The "Gold Standard" Assay Buffer

| Component | Concentration | Function & Causality |

| HEPES | 100 mM | pH Control: Maintains pH at 7.5, the optimal catalytic range for HNE.[2] Preferred over Tris due to lower thermal sensitivity. |

| NaCl | 500 mM | Ionic Strength: High salt is critical . It shields the cationic surface of HNE, preventing aggregation and non-specific binding to the microplate. |

| Brij-35 | 0.05% (w/v) | Surface Passivation: A non-ionic detergent that prevents HNE adsorption to plastic.[2] Without this, apparent activity can drop by >50% in minutes. |

| DMSO | 1-2% (Final) | Solubility: Introduced via the substrate stock.[2] Essential for keeping the hydrophobic peptide substrate in solution. |